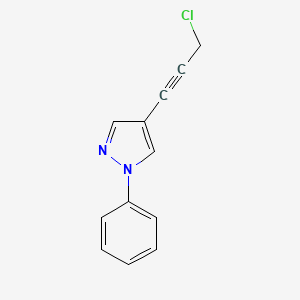

4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole

Description

Structural Isomerism

The compound’s substitution pattern precludes geometric or positional isomerism:

- The phenyl group at position 1 and 3-chloropropynyl group at position 4 are fixed, leaving no ambiguity in substituent placement.

- The triple bond in the propargyl chain (-C≡C-) lacks geometric isomerism due to its linear sp-hybridized carbons.

Tautomeric Behavior

Pyrazoles generally exhibit annular tautomerism , where the hydrogen atom shifts between the two ring nitrogen atoms (N1 and N2). However, in this compound:

- The phenyl group at N1 blocks proton migration to this position, effectively "locking" the hydrogen on N2.

- Substitution at N1 disrupts the equilibrium between tautomers, resulting in a single dominant tautomeric form (Figure 2).

Figure 2: Tautomerism Inhibition

Ph Ph

\ /

N—H N

| → No shift → |

Cl–C≡C–C–N C–N–H

Properties

IUPAC Name |

4-(3-chloroprop-1-ynyl)-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXXCKTYOFJEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C#CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178712-99-6 | |

| Record name | 4-(3-chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole typically involves the reaction of 1-phenyl-1H-pyrazole with 3-chloroprop-1-yne under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or alkanes.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The 4-position of the pyrazole ring is a common modification site. Key structural variations among analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chloropropynyl group in the target compound introduces strong electron-withdrawing effects, which may reduce electrophilic substitution reactivity compared to analogs with electron-donating groups like methoxy (e.g., ).

- Reactivity : The alkyne and chloro in the target compound enable click chemistry or nucleophilic displacement, whereas carbaldehyde (2a) or imine (3c) groups facilitate condensation reactions .

Spectroscopic and Physical Properties

Comparative spectroscopic data highlights substituent effects:

Key Observations :

- The C=N stretch in IR (1664 cm⁻¹) is consistent across compounds with carbaldehyde or imine groups (2a, 3c), while imidazole-containing derivatives (3a) show broader absorption .

- The absence of melting point data for the target compound limits direct comparison, but analogs with rigid substituents (e.g., 3a) exhibit higher melting points due to crystalline packing .

Biological Activity

4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole, with the chemical formula CHClN and CAS number 1178712-99-6, is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the chloropropynyl group is significant as it may influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 216.67 g/mol |

| Molecular Formula | CHClN |

| CAS Number | 1178712-99-6 |

Research indicates that pyrazole derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound remains under investigation, but similar compounds have shown:

- Inhibition of Cyclooxygenase (COX) : Pyrazole derivatives are known to exhibit anti-inflammatory properties by inhibiting COX enzymes, which are crucial in the synthesis of prostaglandins .

- Cannabinoid Receptor Modulation : Some studies suggest that related pyrazoles may act as partial agonists at cannabinoid receptors (CB1 and CB2), influencing pain pathways and inflammation .

Antimicrobial Activity

A study on related pyrazole compounds demonstrated significant antimicrobial effects against various pathogens. The activity was assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays. While specific data for this compound is limited, the structural similarities suggest potential antimicrobial properties.

Antioxidant Activity

Research into pyrazole derivatives has shown promising antioxidant activity, particularly through radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). This activity is crucial for protecting cells from oxidative stress-related damage.

Study on Pain Management

In a recent study focusing on novel pyrazole compounds, researchers explored their efficacy in models of neuropathic pain. The findings suggested that certain derivatives could significantly reduce pain behaviors in animal models, indicating a potential therapeutic role for this compound in pain management .

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis involving various pyrazole derivatives highlighted the importance of substituents on the phenyl ring and their impact on biological activity. Modifications to the chloropropynyl group were found to enhance receptor binding affinity and selectivity .

Research Findings Summary

The following table summarizes key findings from recent studies on pyrazole compounds:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth observed |

| Antioxidant Activity | High radical scavenging ability reported |

| Pain Management | Reduction in pain behavior in animal models |

| SAR Analysis | Substituent modifications enhance biological activity |

Q & A

Q. What are the common synthetic routes for 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves coupling reactions between 1-phenyl-1H-pyrazole and chlorinated propargyl derivatives. Key parameters include:

- Reagents : Use of chloranil as an oxidizing agent in xylene under reflux (25–30 hours) to promote cyclization and eliminate byproducts .

- Catalysts : Basic catalysts like K₂CO₃ enhance nucleophilic substitution reactions, as seen in analogous pyrazole syntheses .

- Optimization : Adjusting temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents can improve yield and purity. For example, excess chlorinated reagent may drive the reaction to completion but risks side products .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., chloropropynyl group shifts at δ 3.8–4.2 ppm for CH₂Cl) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ peak at m/z 247.06) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths and angles, critical for validating stereochemistry and intermolecular interactions .

Q. What are the typical chemical reactions involving the chloropropynyl group in this compound?

The chloropropynyl group undergoes:

- Nucleophilic Substitution : Reacts with amines or thiols to form secondary derivatives, useful in pharmacological studies .

- Cross-Coupling Reactions : Suzuki-Miyaura or Sonogashira couplings to introduce aryl/alkynyl groups, leveraging the alkyne’s sp-hybridized carbon .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when confirming the compound’s structure?

- Multi-Technique Validation : Combine NMR, MS, and X-ray data to resolve ambiguities. For example, overlapping NMR peaks can be deconvoluted using 2D-COSY or HSQC experiments .

- Purity Assessment : Impurities from incomplete reactions (e.g., residual starting materials) may skew data. Recrystallization or HPLC purification ensures >95% purity .

Q. What strategies are recommended for designing experiments to study the compound’s interaction with biological targets?

- Target Selection : Focus on receptors like serotonin (5-HT) due to pyrazole derivatives’ known modulation of neurological pathways .

- Assay Design : Use radioligand binding assays (e.g., ³H-5-HT displacement) to quantify affinity (IC₅₀) and selectivity .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to guide mutagenesis or structural optimization .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?

Q. How does the electron-withdrawing effect of the chloropropynyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Activation of the Propargyl Chain : The chlorine atom withdraws electron density, polarizing the C-Cl bond and enhancing susceptibility to nucleophilic attack (e.g., SN2 mechanisms) .

- Regioselectivity : The alkyne’s π-system directs nucleophiles to the β-position, favoring propargylamine or thioether derivatives .

Q. What are the key considerations when scaling up the synthesis from milligram to gram quantities while maintaining purity?

- Reaction Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and avoid over-alkylation .

- Purification : Replace recrystallization with flash chromatography (silica gel, ethyl acetate/hexane gradient) for higher throughput .

- Safety : Chloropropynyl intermediates are volatile; employ closed systems and fume hoods to mitigate exposure .

Notes

- Advanced questions emphasize experimental design, data reconciliation, and mechanistic insights.

- Methodological answers integrate cross-disciplinary techniques (e.g., synthesis, spectroscopy, computational biology).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.